Navitoclax-d8: A Technical Guide to Synthesis and Characterization
Navitoclax-d8: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Navitoclax-d8, the deuterated analogue of the potent Bcl-2 family inhibitor, Navitoclax. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data for the synthesis, purification, and analytical characterization of this important research compound.
Introduction
Navitoclax is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which has been investigated in various oncology clinical trials.[1][2] Navitoclax-d8 is a stable isotope-labeled version of Navitoclax, where eight hydrogen atoms on the morpholine ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantitative analysis of Navitoclax in biological matrices by mass spectrometry.[3][4] The incorporation of deuterium provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise and accurate quantification.
Synthesis of Navitoclax-d8
A specific, publicly available, detailed synthesis protocol for Navitoclax-d8 is not readily found in the literature. However, based on the known synthesis of Navitoclax and general methods for the deuteration of morpholine, a plausible synthetic route can be proposed. The key step is the preparation of the deuterated intermediate, morpholine-d8, which is then incorporated into the final Navitoclax structure.
Proposed Synthesis Pathway
The proposed synthesis involves a multi-step process, beginning with the synthesis of morpholine-d8, followed by its coupling with the core structure of Navitoclax. A general and efficient method for producing morpholine-d8 involves a one-pot hydrogen-deuterium exchange reaction using D₂O as the deuterium source and a Raney Nickel catalyst.[5]
Stage 1: Synthesis of Morpholine-d8
A one-pot process can be employed for the near-complete exchange of all methylene hydrogens in morpholine to deuterium atoms.[5]
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Reactants: Morpholine, Deuterium Oxide (D₂O), Raney Nickel catalyst.
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Reaction: The mixture is heated to facilitate the hydrogen-deuterium exchange on the morpholine ring.[5]
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Product: Morpholine-d8.
Stage 2: Synthesis of Navitoclax-d8
The synthesis of Navitoclax involves the coupling of several key intermediates. The final step would involve the incorporation of the deuterated morpholine moiety. A simplified representation of the final coupling step is depicted below. The synthesis of the non-deuterated precursor to which the morpholine-d8 is attached is a complex, multi-step process not detailed here.
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Reactants: Precursor molecule containing the core Navitoclax structure with a reactive site for morpholine attachment and Morpholine-d8.
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Reaction: A nucleophilic substitution or a similar coupling reaction would be employed to attach the morpholine-d8 to the precursor.
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Product: Navitoclax-d8.
Characterization of Navitoclax-d8
The comprehensive characterization of Navitoclax-d8 is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₇H₄₇D₈ClF₃N₅O₆S₃ | [6] |
| Molecular Weight | 982.66 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Purity (HPLC) | ≥99.71% | [6] |
| Isotopic Enrichment | ≥98.9% | [6] |
Experimental Protocols
¹H NMR spectroscopy is used to confirm the structure of Navitoclax-d8 and to verify the absence of protons at the deuterated positions of the morpholine ring.
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Objective: Structural confirmation and determination of isotopic labeling.
-
General Protocol:
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Dissolve a small amount of Navitoclax-d8 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the spectrum for characteristic peaks of the Navitoclax structure and confirm the significant reduction or absence of signals corresponding to the morpholine protons.
-
-
Expected Results: The ¹H NMR spectrum should be consistent with the structure of Navitoclax, with the notable absence of signals from the eight protons of the morpholine ring. The remaining proton signals should be present at their expected chemical shifts.
HPLC is a standard method for determining the chemical purity of Navitoclax-d8.
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Objective: To assess the purity of the synthesized compound.
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General Protocol: A reverse-phase HPLC method is typically employed.
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Prepare a standard solution of Navitoclax-d8 in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the solution into an HPLC system equipped with a C18 column.
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Elute the compound using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile), both of which may contain a modifier like formic acid or trifluoroacetic acid.
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Detect the compound using a UV detector at a suitable wavelength (e.g., 254 nm).
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The purity is calculated based on the area of the main peak relative to the total area of all peaks.
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-
Example HPLC Conditions (for non-deuterated Navitoclax):
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Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Retention Time: Approximately 5.86 minutes for Navitoclax (retention time for Navitoclax-d8 is expected to be very similar).[7]
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Mass spectrometry is used to confirm the molecular weight of Navitoclax-d8 and to determine its isotopic enrichment. It is also the core technique for its use as an internal standard in quantitative analyses.
-
Objective: To confirm the molecular weight and isotopic purity, and for quantification.
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LC-MS/MS Protocol for Quantification (using Navitoclax-d8 as internal standard):
-
Sample Preparation: Protein precipitation of the biological matrix (e.g., plasma) using acetonitrile.[3]
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Chromatographic Separation:
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Mass Spectrometric Detection:
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-
Data Analysis: The concentration of Navitoclax is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (Navitoclax-d8) against a calibration curve.[7]
Characterization Workflow
The following diagram illustrates the typical workflow for the characterization of synthesized Navitoclax-d8.
Signaling Pathway of Navitoclax
Navitoclax functions by inhibiting the anti-apoptotic proteins of the Bcl-2 family, thereby promoting apoptosis (programmed cell death). The following diagram illustrates this mechanism of action.
Conclusion
Navitoclax-d8 is a critical tool for the preclinical and clinical development of Navitoclax. Its synthesis, while not publicly detailed, can be achieved through the preparation of a deuterated morpholine intermediate followed by its incorporation into the Navitoclax scaffold. Rigorous characterization using NMR, HPLC, and MS is essential to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing its suitability as an internal standard for accurate bioanalytical measurements. This guide provides a foundational understanding for researchers working with this important deuterated compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medkoo.com [medkoo.com]
